molecular formula C14H20O B7984100 (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol

(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol

Cat. No.: B7984100
M. Wt: 204.31 g/mol
InChI Key: AZILVIQJXDVAOT-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol is a chiral cyclohexanol derivative characterized by a trans-configuration of substituents on the cyclohexane ring. The compound features a 4-ethylphenyl group at the C2 position and a hydroxyl group at the C1 position (Figure 1). Its stereochemistry is critical to its physicochemical and biological properties, as enantiomeric purity often dictates interactions with biological targets .

Synthesis: Asymmetric catalytic methods, such as those employing biocatalysts or chiral auxiliaries, are commonly used to synthesize such stereodefined cyclohexanol derivatives.

Properties

IUPAC Name

(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZILVIQJXDVAOT-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with cyclohexanone to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture obtained from the Grignard reaction is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (1R,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol can undergo oxidation reactions to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: Various alcohol derivatives can be formed.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound can be used in studies involving chiral recognition and enantioselective processes.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol depends on its specific application. In general, the compound interacts with molecular targets through its hydroxyl group and chiral center, which can influence its binding affinity and selectivity. The pathways involved may include enzymatic interactions, receptor binding, and participation in metabolic processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent (C2 Position) Molecular Weight (g/mol) Key Property
(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol 4-ethylphenyl 218.34 Moderate lipophilicity
trans-2-(4-Bromophenyl)cyclohexan-1-ol 4-bromophenyl 243.15 Halogen bonding
Tramadol (dimethylamino)methyl 263.38 Opioid activity
QY0 pyrrolopyrimidinylamino 232.28 IDO1 inhibition

Stereochemical Considerations

The trans-configuration (1R,2S) is critical for activity in many cyclohexanol derivatives:

  • Tramadol : The (1R,2R) configuration is essential for its analgesic activity, whereas the (1S,2S) enantiomer is inactive .
  • trans-2-(4-Bromophenyl)cyclohexan-1-ol: The trans-diastereomer exhibits distinct crystallinity and solubility compared to cis-isomers, as noted in .
  • Synthetic Accessibility : Asymmetric catalysis using biocatalysts (e.g., soy polysaccharides in ) enables selective synthesis of desired stereoisomers, avoiding racemic mixtures .

Physicochemical Properties

Solubility and Purity :

  • (1R,2R)-2-((7-Bromoquinolin-4-yl)amino)cyclohexan-1-ol (12e) demonstrates improved aqueous solubility due to the quinoline moiety’s polarity, achieving 95% purity after chromatography .
  • rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol has a purity of 95% (CAS EN300-761603), comparable to the ethylphenyl analog, but lower molecular weight (204.31 g/mol) .

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Purity CAS Number
This compound 218.34 95% EN300-761603
trans-2-(4-Bromophenyl)cyclohexan-1-ol 243.15 >95% 7295-46-7
Tramadol (free base) 263.38 N/A 27203-92-5

Pharmacological Activity

  • Tramadol: Acts as a μ-opioid agonist and monoamine reuptake inhibitor due to its (1R,2R) configuration and amino-alkyl substituent .
  • IDO1 Inhibitors: Compounds like (1R,2S)-2-(((6-Bromo-1H-indazol-4-yl)amino)methyl)cyclohexan-1-ol (23) inhibit IDO1, a target in cancer immunotherapy, leveraging bromine’s electronic effects .
  • CNS Penetrants : Derivatives such as BAY-390 () incorporate trifluoromethyl groups for enhanced blood-brain barrier penetration, a feature absent in the ethylphenyl analog.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.